![molecular formula C13H20BNO4S B2717461 C1=C(S(N)(=O)=O)C(C)=CC=C1B1OC(C)(C)C(C)(C)O1 CAS No. 1430628-67-3](/img/structure/B2717461.png)
C1=C(S(N)(=O)=O)C(C)=CC=C1B1OC(C)(C)C(C)(C)O1
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Description
C1=C(S(N)(=O)=O)C(C)=CC=C1B1OC(C)(C)C(C)(C)O1 is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the nitroaromatic family and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Geochemistry and Stable Isotopes
Research into stable carbon isotopes, like C13/C12, provides insights into geochemical processes. These studies help understand the variation in isotope ratios across different geologic sources, offering clues about the Earth's carbon cycle, including organic carbon sources and carbonates. Such research aids in deciphering past environmental conditions and the origins of petroleum from marine organic matter, with implications for energy resources and climate change modeling (Craig, 1953).
Materials Science and Catalysis
Innovations in materials science, such as the development of new porphyrin sheets with embedded C=C units, demonstrate superior oxygen reduction performance. This research is crucial for advancing fuel cell technologies, showcasing the potential of metal-free materials in catalysis and renewable energy applications (Li et al., 2015).
Molecular Structure and Analysis
The study of molecular structures, including internal rotation barriers and electron distribution in biphenyl derivatives and similar compounds, contributes to our understanding of molecular dynamics and stability. This knowledge is vital for designing new materials and pharmaceuticals with desired properties, emphasizing the importance of structural analysis in chemistry (Almenningen et al., 1985).
Spectroscopy and Chemical Analysis
The deconvolution and interpretation of XPS spectra from various carbon materials provide insights into chemical states and bonding environments. This analytical technique is fundamental in materials science, aiding in the characterization of surfaces and interfaces, crucial for developing advanced materials with specific electronic or chemical properties (Smith et al., 2016).
properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-6-7-10(8-11(9)20(15,16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUIPNLFAOKVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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